molecular formula C10H9BrN2O2 B10978079 (5-bromofuran-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

(5-bromofuran-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B10978079
M. Wt: 269.09 g/mol
InChI Key: ZTNBSWJPTIRKQR-UHFFFAOYSA-N
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Description

(5-BROMO-2-FURYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is a complex organic compound that features a brominated furan ring and a dimethylated pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-FURYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE typically involves the reaction of 5-bromo-2-furaldehyde with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-FURYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Furanones

    Reduction: 5-Hydroxy-2-furyl(3,5-dimethyl-1H-pyrazol-1-yl)methanone

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5-BROMO-2-FURYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-BROMO-2-FURYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated furan and dimethylated pyrazole moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-BROMO-2-FURYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is unique due to the combination of its brominated furan and dimethylated pyrazole rings. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

(5-bromofuran-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C10H9BrN2O2/c1-6-5-7(2)13(12-6)10(14)8-3-4-9(11)15-8/h3-5H,1-2H3

InChI Key

ZTNBSWJPTIRKQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(O2)Br)C

Origin of Product

United States

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